(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-6-2-3-10-20(16)22-25-21(32-26-22)12-17-7-5-11-29(14-17)23(31)18-8-4-9-19(13-18)30-15-24-27-28-30/h2-4,6,8-10,13,15,17H,5,7,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIQSOJHJOSGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step reactions:
Starting with the formation of 1H-tetrazole moiety through cycloaddition of azide and nitrile.
Subsequent attachment of the phenyl group to the tetrazole ring.
Synthesis of the piperidine derivative.
Coupling the piperidine moiety with the oxadiazole derivative.
Industrial Production Methods
For industrial production, optimizing the reaction conditions to maximize yield and purity is crucial. This often involves high-pressure reactors for better control over the reaction environment, as well as sophisticated purification methods like recrystallization and column chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can undergo several types of chemical reactions:
Oxidation: : This can lead to the formation of corresponding N-oxides.
Reduction: : Typically targeting the tetrazole ring, reducing agents can convert it to more stable amine derivatives.
Substitution: : Particularly, electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature conditions.
Reduction: : Lithium aluminum hydride or hydrogenation using a palladium catalyst.
Substitution: : Various halogenating agents like bromine under anhydrous conditions.
Major Products
The major products of these reactions depend heavily on the reaction conditions, but they often include N-oxide derivatives, reduced amine forms, and halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Research has indicated that tetrazole derivatives, including those similar to the compound , exhibit promising antimalarial properties. A study synthesized a series of tetrazole analogs and evaluated their activity against Plasmodium falciparum, the causative agent of malaria. The results demonstrated that specific structural modifications significantly enhanced potency, suggesting that similar compounds may be effective in treating malaria .
Inhibition of Enzymes
Compounds containing tetrazole and oxadiazole moieties have been investigated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. Such inhibition is crucial for managing conditions like gout. A study reported the synthesis of novel derivatives that showed significant inhibitory activity against xanthine oxidase, highlighting the therapeutic potential of tetrazole-containing compounds in managing hyperuricemia .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research into piperidine derivatives has shown that they can exhibit activity against various bacterial strains. For instance, derivatives similar to the target compound were tested against Xanthomonas axonopodis and Ralstonia solanacearum, revealing promising antimicrobial efficacy . This suggests that the compound could be developed further as an antimicrobial agent.
Anticancer Potential
Recent studies have explored the anticancer potential of tetrazole and oxadiazole derivatives. These compounds have been noted for their ability to induce apoptosis in cancer cells. The structural features of the compound may allow it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies conducted on similar compounds provide insights into how modifications can enhance biological activity. For example, variations in substituents on the phenyl ring or alterations in the piperidine moiety can lead to significant changes in potency and selectivity against specific biological targets . Understanding these relationships is critical for optimizing the compound's efficacy.
Synthesis and Characterization
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves multi-step reactions that can be optimized for yield and purity. Advanced characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess purity levels of synthesized compounds .
Data Table: Summary of Biological Activities
| Activity | Compound Type | Target | Efficacy |
|---|---|---|---|
| Antimalarial | Tetrazole derivatives | Plasmodium falciparum | Significant activity |
| Enzyme inhibition | Xanthine oxidase inhibitors | Xanthine oxidase | High potency |
| Antimicrobial | Piperidine derivatives | Various bacterial strains | Promising results |
| Anticancer | Tetrazole/oxadiazole derivatives | Cancer cells | Induces apoptosis |
Mechanism of Action
The mechanism by which (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity through agonistic or antagonistic mechanisms. These interactions often trigger signaling pathways that result in the desired biological or therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone
(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methanone
Piperidinyl tetrazole derivatives
Highlighting Uniqueness
Compared to its analogs, (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone features a combination of functional groups that confer unique reactivity and potential biological activities. Its piperidine and oxadiazole moieties offer structural advantages, making it more versatile in chemical and pharmaceutical research.
There you have it—a detailed exploration of a fascinating compound. Got any thoughts or follow-up questions?
Biological Activity
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , with the CAS number 1705765-72-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 429.5 g/mol. The structure features a tetrazole ring, which is known for enhancing biological activity through hydrogen bonding and other interactions.
1. Antioxidant Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antioxidant properties. For instance, studies have shown that tetrazole-containing compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
2. Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes:
- Xanthine Oxidase Inhibition : A study reported the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors. The most potent derivative showed an IC50 value of 0.031 μM, indicating strong inhibitory activity .
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| 2s | 0.031 | Mixed-type |
| Control | 0.021 | Topiroxostat |
3. Antimicrobial Activity
The biological evaluation of similar piperidine derivatives has demonstrated antimicrobial properties against various pathogens. Compounds with piperidine moieties have shown effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani .
Study on Xanthine Oxidase Inhibitors
In a detailed study focusing on tetrazole derivatives, researchers synthesized a series of compounds and evaluated their efficacy as xanthine oxidase inhibitors. The introduction of the tetrazole moiety at the 3'-position significantly enhanced the binding affinity to the enzyme, demonstrating the importance of structural modifications in drug design .
Antioxidant Evaluation
Another investigation assessed the antioxidant capacity of various tetrazole derivatives using DPPH radical scavenging assays. Results indicated that certain modifications led to increased radical scavenging activity, highlighting the potential therapeutic applications in oxidative stress-related conditions .
Q & A
Basic: What are the key synthetic steps and optimal reaction conditions for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, acylation, and coupling. Critical steps include:
- Cyclization of oxadiazole : Using 3-(o-tolyl)-1,2,4-oxadiazole precursors under reflux with catalysts (e.g., Bleaching Earth Clay) in PEG-400 solvent at 70–80°C to ensure regioselectivity .
- Piperidine functionalization : Alkylation of the piperidine ring with a methyl-oxadiazole intermediate, requiring controlled pH (12.5) and inert atmospheres to avoid side reactions .
- Tetrazole coupling : Reaction of the phenyl-tetrazole moiety with the acylated piperidine intermediate via nucleophilic substitution, monitored by TLC and purified via recrystallization .
Key analytical methods : HPLC for purity assessment, NMR (¹H/¹³C) for structural confirmation, and MS for molecular weight validation .
Advanced: How can reaction yields be optimized for intermediates with sensitive functional groups (e.g., tetrazole or oxadiazole)?
Answer:
- Catalyst screening : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance selectivity and reduce byproducts in oxadiazole formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or PEG-400) stabilize reactive intermediates and improve solubility .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) during cyclization prevents thermal decomposition of tetrazole rings .
- In situ monitoring : Real-time FT-IR or Raman spectroscopy detects transient intermediates, enabling rapid adjustment of reaction parameters .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and carbonyl signals (δ ~170 ppm) .
- IR spectroscopy : Detects tetrazole C=N stretches (~1600 cm⁻¹) and oxadiazole C-O-C vibrations (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments consistent with oxadiazole and tetrazole cleavage .
- X-ray crystallography : Resolves conformational isomerism in the piperidine and o-tolyl groups .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR shifts)?
Answer:
- Variable-temperature NMR : Assesses dynamic rotational barriers in piperidine or hindered aryl groups .
- 2D NMR (COSY, NOESY) : Maps through-space interactions to distinguish regioisomers or conformational polymorphs .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .
- Isotopic labeling : ¹⁵N-labeled tetrazole aids in assigning complex splitting patterns in crowded spectra .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .
- Cellular viability assays : MTT or resazurin tests evaluate cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) .
- Receptor binding studies : Radioligand displacement assays for GPCRs or ion channels, leveraging the compound’s piperidine and aryl motifs .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Substituent variation : Synthesize analogs with modified o-tolyl (e.g., electron-withdrawing groups) or tetrazole replacements (e.g., triazoles) .
- Molecular docking : Use AutoDock Vina to predict binding modes against targets like 14-α-demethylase (PDB: 3LD6) .
- Pharmacophore mapping : Identify critical moieties (e.g., oxadiazole’s hydrogen-bond acceptor sites) using Schrödinger’s Phase .
- Metabolic stability profiling : Incubate with liver microsomes to assess CYP450-mediated degradation .
Basic: How can researchers assess the compound’s chemical stability under varying conditions?
Answer:
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- HPLC stability-indicating methods : Monitor degradation products (e.g., oxadiazole hydrolysis to amides) .
- Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C common for aromatic systems) .
Advanced: What mechanistic insights can explain variability in reaction yields across batches?
Answer:
- Side reactions : Oxadiazole ring-opening under basic conditions or tetrazole dimerization at high temperatures .
- Impurity profiling : LC-MS identifies trace byproducts (e.g., N-oxide formation on piperidine) .
- Kinetic studies : Pseudo-first-order rate analysis under varying [catalyst] or solvent polarity quantifies activation barriers .
- Morpholine analogs : Replacing piperidine with morpholine reduces steric hindrance, improving yields by 15–20% .
Basic: What computational tools are recommended for preliminary conformational analysis?
Answer:
- Molecular mechanics (MMFF94) : Generates low-energy conformers of the piperidine and tetrazole rings .
- Density Functional Theory (DFT) : Optimizes geometries and calculates electrostatic potential maps for reactivity prediction .
- Cambridge Structural Database (CSD) : References bond lengths/angles in similar methanone derivatives .
Advanced: How can researchers validate hypothesized degradation pathways?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
